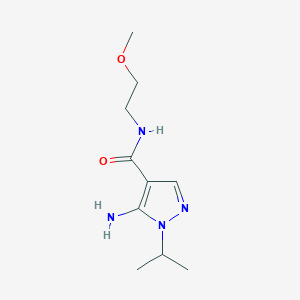

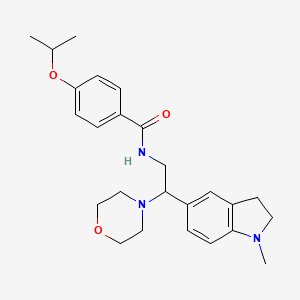

![molecular formula C14H17N3O2 B2988453 3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole CAS No. 956920-82-4](/img/structure/B2988453.png)

3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The solid product obtained was dried in a desiccator (anhydrous CaCl2) for 24 hours and then processed by flash chromatography .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a variety of chemical reactions. For instance, they are used as reactants in the synthesis of hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents .科学的研究の応用

Square Planar Mononuclear Pd(II) Complexes

3,5-Dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP) has been identified as a part of helically twisted synthetic organic molecules. Its hydrogenation produces compounds that, upon methylation, yield square planar Pd(II) complexes. These complexes are characterized by their unprecedented helical twists, showcasing potential applications in catalysis and material science (Drew et al., 2007).

Structural and Spectral Analysis of Conjugated Pyrazoles

Studies have shown that conjugated pyrazoles, including those with nitrophenyl groups, exhibit significant variations in tautomerism and energy band gaps influenced by functional groups. This research provides insights into the electronic properties and potential applications of pyrazole derivatives in dyes and photonic materials (Ibnaouf et al., 2019).

Novel Monohydrated Pyrazole Derivatives

The synthesis and structural analysis of novel monohydrated pyrazole derivatives have been conducted, revealing insights into their molecular arrangements and hydrogen bonding patterns. Such compounds have potential applications in the development of new materials and chemical intermediates (Jiménez-Cruz et al., 2003).

Redox-denitration Reactions

Research on 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one has unveiled a novel redox-denitration reaction, transforming it into a compound where the methylene group is oxidized, and the nitro group is eliminated. This reaction offers a new pathway for modifying nitroaromatic compounds, potentially useful in synthetic chemistry (Rees & Tsoi, 2000).

Annular Tautomerism in NH-pyrazoles

The study of NH-pyrazoles reveals intricate patterns of hydrogen bonding and tautomerism, especially in derivatives containing phenol residues. These findings are crucial for understanding the chemical behavior of pyrazoles in various states and their applications in designing functional materials (Cornago et al., 2009).

作用機序

Target of Action

The primary targets of 3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects . The compound interacts with its targets and causes changes that lead to its antileishmanial and antimalarial activities .

Biochemical Pathways

The compound affects the biochemical pathways of the Leishmania and Plasmodium organisms. It has been found to hydrolyze the second messenger cAMP, which is a key regulator of many important physiological processes . This disruption of the normal biochemical pathways leads to the death of the organisms and the alleviation of the diseases they cause.

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania and Plasmodium organisms. This leads to a decrease in the severity of leishmaniasis and malaria . The compound has been found to display superior antipromastigote activity .

特性

IUPAC Name |

3,5-dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-4-6-13(7-5-10)14(9-16(18)19)17-12(3)8-11(2)15-17/h4-8,14H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYALHMLOJAUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2988371.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)

![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)

![(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2988381.png)

![1'-(2-Chloropropanoyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2988382.png)

![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2988393.png)